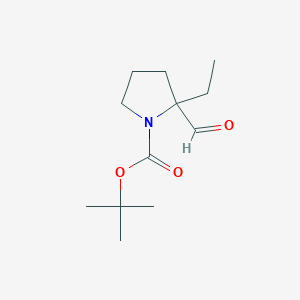
1-Boc-2-ethyl-2-formylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-2-ethyl-2-formylpyrrolidine is a chemical compound with the molecular formula C12H21NO3. It is a derivative of pyrrolidine, featuring a tert-butoxycarbonyl (Boc) protecting group, an ethyl group, and a formyl group attached to the pyrrolidine ring. This compound is primarily used in organic synthesis and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-2-ethyl-2-formylpyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 2-ethylpyrrolidine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected intermediate is then subjected to formylation using reagents like formic acid or formyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-ethyl-2-formylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed:
Oxidation: 1-Boc-2-ethyl-2-carboxypyrrolidine.
Reduction: 1-Boc-2-ethyl-2-hydroxymethylpyrrolidine.
Substitution: 2-ethyl-2-formylpyrrolidine
Scientific Research Applications
1-Boc-2-ethyl-2-formylpyrrolidine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the design and synthesis of potential drug candidates, especially in the field of medicinal chemistry.
Industry: The compound finds applications in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-2-ethyl-2-formylpyrrolidine involves its interaction with specific molecular targets. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. The formyl group can participate in various chemical transformations, facilitating the synthesis of diverse compounds. The ethyl group enhances the compound’s lipophilicity, influencing its solubility and reactivity .
Comparison with Similar Compounds
1-Formylpyrrolidine: Lacks the Boc and ethyl groups, making it less versatile in synthetic applications.
1-Boc-2-formylpyrrolidine: Similar structure but without the ethyl group, affecting its reactivity and solubility.
tert-Butyl 2-formylpyrrolidine-1-carboxylate: Another Boc-protected pyrrolidine derivative with different substituents .
Uniqueness: 1-Boc-2-ethyl-2-formylpyrrolidine stands out due to its combination of the Boc protecting group, ethyl substituent, and formyl functionality. This unique structure allows for selective reactions and diverse applications in organic synthesis, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl 2-ethyl-2-formylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-5-12(9-14)7-6-8-13(12)10(15)16-11(2,3)4/h9H,5-8H2,1-4H3 |
InChI Key |
PKUDVSLAHAZCED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


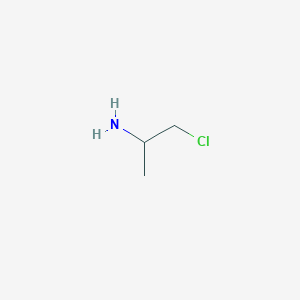
![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)
![6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15274950.png)
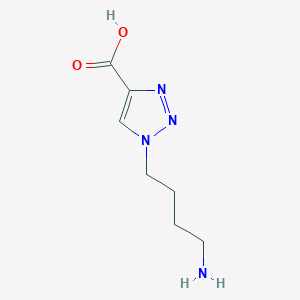
![13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)
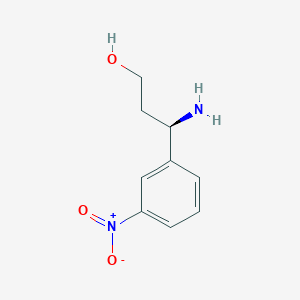

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)
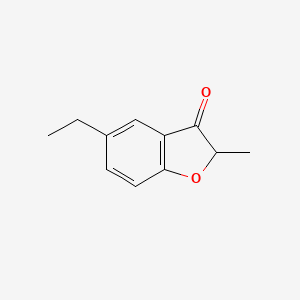
![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)

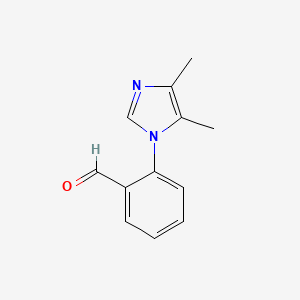

![2-[2-(Trifluoromethyl)thiophen-3-yl]ethan-1-ol](/img/structure/B15275024.png)
